molecular formula C25H25N3O2S2 B2536574 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1260994-21-5

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2536574
CAS No.: 1260994-21-5
M. Wt: 463.61
InChI Key: IMOXADXMXALZLV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, which are characterized by a fused thiophene-pyrimidine core. The target molecule features a 3,5-dimethylphenyl substituent at position 3 of the pyrimidine ring and an N-ethyl-N-(3-methylphenyl)acetamide group connected via a sulfanyl linker at position 2. These structural modifications are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-5-27(19-8-6-7-16(2)12-19)22(29)15-32-25-26-21-9-10-31-23(21)24(30)28(25)20-13-17(3)11-18(4)14-20/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOXADXMXALZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound (Substituents) Molecular Formula Key Features/Activities Reference
Target: 3-(3,5-Dimethylphenyl), N-ethyl-N-(3-methylphenyl)acetamide C₂₆H₂₇N₃O₂S₂ (calc.) Enhanced lipophilicity; potential kinase inhibition due to bulky aryl groups -
3-(3,5-Difluorophenyl), N-(2,5-dimethoxyphenyl)acetamide C₂₀H₁₅F₂N₃O₄S₂ Fluorine atoms improve electronegativity and binding affinity; dimethoxy enhances solubility
6-Ethyl, 4-nitrophenyl C₂₀H₁₈N₄O₄S₂ Nitro group introduces electron-withdrawing effects; may enhance oxidative stability
3-(3,5-Dimethoxyphenyl), N-(6-trifluoromethylbenzothiazol-2-yl)acetamide C₂₃H₁₉F₃N₄O₃S₂ Trifluoromethyl and benzothiazole groups confer CK1 inhibitory activity
Benzyl, N-(3-methoxyphenyl)acetamide (MW: 437.53) C₂₂H₁₉N₃O₃S₂ Moderate lipophilicity (density: 1.35 g/cm³); basic pKa ~12.77
3-(4-Ethoxyphenyl), hexahydrobenzothieno ring C₂₇H₃₁N₃O₃S₂ Conformational flexibility from saturated ring; potential for improved bioavailability

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,5-dimethylphenyl and N-ethyl-N-(3-methylphenyl) groups increase hydrophobicity compared to analogs with methoxy (e.g., ) or nitro substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The target compound (~477 g/mol) exceeds most analogs (e.g., 437.53 g/mol in ), which may impact oral bioavailability under Lipinski’s rule of five.

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